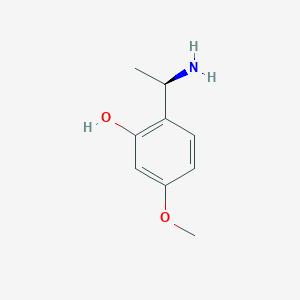
(R)-2-(1-Aminoethyl)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Aminoethyl)-5-methoxyphenol is a chiral compound with significant importance in various fields of scientific research It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methoxyphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-5-methoxyphenol typically involves asymmetric synthesis techniques to ensure the production of the desired enantiomer. One common method is the catalytic asymmetric synthesis, which employs chiral catalysts to achieve high enantioselectivity. For instance, the use of chiral ligands in combination with transition metal catalysts can facilitate the formation of the chiral center in the molecule .
Industrial Production Methods
Industrial production of ®-2-(1-Aminoethyl)-5-methoxyphenol often involves large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to maintain the integrity of the chiral center and to minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)-5-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary amines .
Scientific Research Applications
®-2-(1-Aminoethyl)-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)-5-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The methoxy group can also participate in hydrophobic interactions, stabilizing the compound within the binding pocket of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Aminoethyl)benzonitrile
- ®-4-(1-Aminoethyl)benzenamine
- ®-1-(1-Aminoethyl)naphthalene
Uniqueness
®-2-(1-Aminoethyl)-5-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position enhances its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-5-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m1/s1 |
InChI Key |
MUIJMEXMRKCHFK-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)OC)O)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



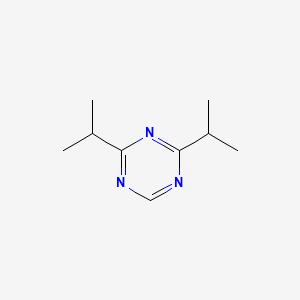
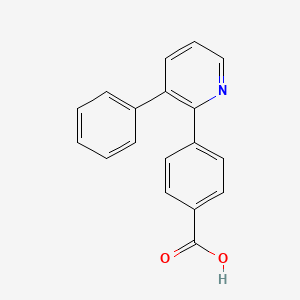
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
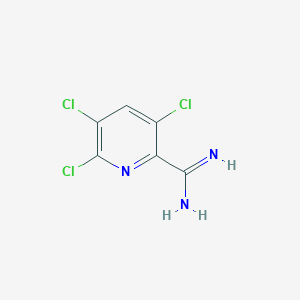
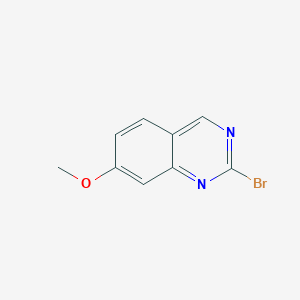
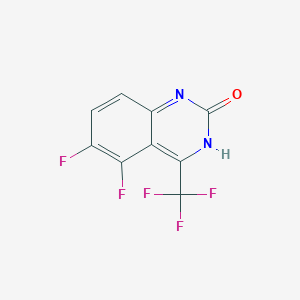
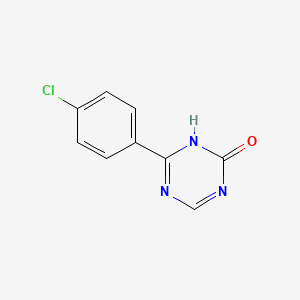
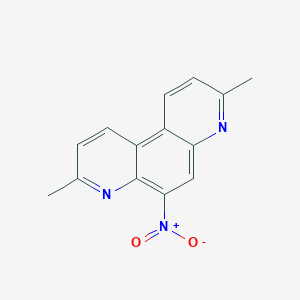
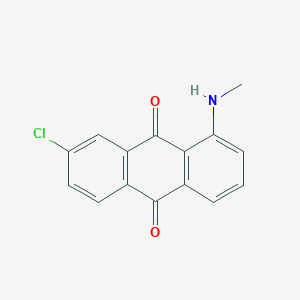
![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
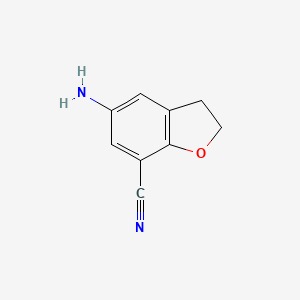
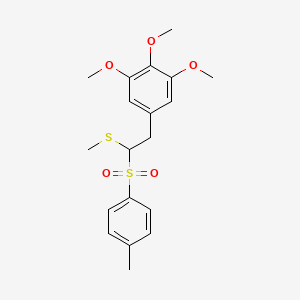
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
